molecular formula C14H13N3O4S B2378967 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide CAS No. 851115-99-6

2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide

Cat. No. B2378967
CAS RN: 851115-99-6
M. Wt: 319.34
InChI Key: HYIGKSKNTOEEFM-UHFFFAOYSA-N
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Description

2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide, also known as MLCK inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of myosin light chain kinase (MLCK), an enzyme that plays a crucial role in the regulation of smooth muscle contraction. The inhibition of MLCK by this compound has been linked to a range of physiological and biochemical effects that make it a promising candidate for further research.

Scientific Research Applications

Synthesis and Biological Screening

  • Synthesis of N-substituted benzene sulfonamides, including derivatives of 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide, has shown potential in biological activities. These compounds exhibit antioxidant activities and have been screened for enzyme inhibition, particularly against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes (Fatima et al., 2013).

Molecular Docking and Antimicrobial Studies

  • Certain derivatives have been studied for their antimicrobial potential against various bacterial and fungal strains. Molecular docking studies have also been conducted to understand their potential as drug candidates (Vinoda Bm et al., 2016).

Antitumor and Antiproliferative Agents

  • Some sulfonamide derivatives, including those related to 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide, have been identified as antitumor agents. They function as cell cycle inhibitors and have been evaluated in clinical trials for their antimitotic and antiproliferative properties (Owa et al., 2002).

Hydrogel Modification and Medical Applications

  • Radiation-induced hydrogels modified with amine compounds, including sulfonamido benzoxazole derivatives, have shown increased thermal stability and promising antibacterial and antifungal activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Environmental Degradation

  • Studies on the degradation of sulfonamide antibiotics, including compounds structurally similar to 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide, have revealed pathways like ipso-hydroxylation followed by fragmentation, crucial for understanding the environmental impact of these compounds (Ricken et al., 2013).

Chemical Synthesis and Characterization

  • Research has focused on the synthesis and characterization of various derivatives, revealing insights into their chemical properties and potential applications in drug development (Hayun et al., 2012).

properties

IUPAC Name

2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-20-12-5-3-2-4-10(12)17-22(18,19)9-6-7-13-11(8-9)16-14(15)21-13/h2-8,17H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIGKSKNTOEEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675527
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide

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